molecular formula C9H11NO3 B13551114 (3,6-Dimethyl-2-nitrophenyl)methanol

(3,6-Dimethyl-2-nitrophenyl)methanol

Cat. No.: B13551114
M. Wt: 181.19 g/mol
InChI Key: IBMQDPKHBBBMAL-UHFFFAOYSA-N
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Description

Contextualization within Benzylic Alcohol and Substituted Nitroaromatic Compound Chemistry

(3,6-Dimethyl-2-nitrophenyl)methanol (B6265902) is characterized by a benzylic alcohol functional group, which is a hydroxyl group attached to a benzylic carbon. The reactivity of this hydroxyl group is influenced by the electronic and steric environment of the aromatic ring. wikipedia.orgchemistrysteps.com The benzene (B151609) ring is substituted with a nitro group at the ortho position and two methyl groups at the meta and para positions relative to the hydroxymethyl group.

The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects, which decreases the electron density of the aromatic ring. libretexts.orgmsu.eduquora.com This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. msu.edu Conversely, the methyl groups are electron-donating through an inductive effect, which can partially counteract the deactivating effect of the nitro group. chemguide.co.uk The presence of these substituents creates a unique electronic environment that influences the reactivity of both the aromatic ring and the benzylic alcohol.

The ortho-nitrobenzyl framework is particularly known for its photochemical properties. acs.orgacs.org Upon irradiation with UV light, ortho-nitrobenzyl compounds can undergo an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate is unstable and rearranges to release the protected group, in this case, the alcohol, and form a nitrosobenzaldehyde derivative. This light-induced cleavage makes ortho-nitrobenzyl systems highly valuable as photolabile protecting groups. wikipedia.orgnih.gov

The reactivity of the benzylic alcohol itself is also of interest. It can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification. wikipedia.org The presence of the ortho-nitro group can also influence these reactions through steric hindrance and electronic effects. fiveable.me

Historical Development of Academic Interest in Related Ortho-Nitrobenzyl Systems

The academic interest in ortho-nitrobenzyl systems has a rich history, primarily driven by their application as photolabile protecting groups (PPGs), often referred to as "caging" groups. nih.gov The concept of using light to remove a protecting group was first demonstrated in the early 1960s. wikipedia.org However, it was in the 1970s that the ortho-nitrobenzyl scaffold gained significant attention for its utility in biochemical systems. wikipedia.orgacs.org

Early research focused on utilizing the light-sensitive nature of ortho-nitrobenzyl esters to control the release of carboxylic acids. nih.gov This was soon expanded to a wide range of other functional groups, including alcohols, amines, and phosphates. The ability to initiate a chemical reaction with high spatial and temporal control using a light trigger was a significant advancement in synthetic chemistry and chemical biology.

The 1980s saw the exploration of ortho-nitrobenzyl-based PPGs in the development of photoresists for microlithography. wikipedia.org These materials are crucial in the fabrication of integrated circuits and other microdevices. The light-induced cleavage of the ortho-nitrobenzyl group allows for precise patterning of surfaces.

Throughout the late 20th and early 21st centuries, research has focused on refining the properties of the ortho-nitrobenzyl core. This includes modifying the aromatic ring with various substituents to tune the absorption wavelength, quantum yield of cleavage, and the kinetics of release. nih.gov The goal has been to develop a toolbox of PPGs with a range of properties suitable for diverse applications, from organic synthesis to in vivo studies. nih.gov

Current Research Trajectories and Emerging Paradigms for this compound

Current research on ortho-nitrobenzyl systems is expanding into new and exciting areas, with a focus on advanced materials and biological applications. One major trajectory is the development of photoresponsive polymers and hydrogels. nih.gov By incorporating ortho-nitrobenzyl linkers into polymer networks, materials can be designed to change their properties, such as swelling or degradation, in response to light. nih.govacs.org This has potential applications in drug delivery, tissue engineering, and soft robotics.

Another significant area of research is the use of ortho-nitrobenzyl "cages" to control biological processes with high precision. nih.gov By attaching a photolabile group to a bioactive molecule, its activity can be switched on at a specific time and location by a pulse of light. This has been used to study a wide range of cellular processes, including neurotransmission and gene expression. nih.gov There is a growing interest in developing PPGs that can be cleaved by visible or near-infrared light, which is less damaging to biological tissues and allows for deeper penetration. acs.orgbohrium.com

The specific substitution pattern of this compound, with two electron-donating methyl groups, could potentially influence its photochemical properties. The methyl groups may affect the absorption spectrum and the quantum efficiency of the photocleavage reaction. While no specific research has been published on this molecule, its structure suggests it could be a candidate for applications requiring a photolabile alcohol with tailored electronic properties.

Furthermore, the development of "photoclick" chemistry, where light is used to trigger a highly efficient and specific chemical reaction, is an emerging paradigm. nih.gov Ortho-nitrobenzyl alcohols have been shown to participate in such reactions. The unique substitution of this compound could offer new possibilities in the design of novel photoclick reaction partners.

While the research landscape for this compound itself is currently sparse, the extensive and dynamic field of ortho-nitrobenzyl chemistry provides a clear framework for its potential significance and future research directions.

Data on Related Ortho-Nitrobenzyl Alcohols

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(2-Nitrophenyl)methanol612-25-9C₇H₇NO₃153.14
(3-Nitrophenyl)methanol619-25-0C₇H₇NO₃153.14
(3-Methyl-2-nitrophenyl)methanol80866-76-8C₈H₉NO₃167.16
4,5-Dimethoxy-2-nitrobenzyl alcohol1016-58-6C₉H₁₁NO₅213.19
(2-Fluoro-3-nitrophenyl)methanolNot availableC₇H₆FNO₃171.13
(3-Methoxy-2-nitrophenyl)methanolNot availableC₈H₉NO₄183.16

Data sourced from various chemical databases and publications. wikipedia.orgnih.govmatrix-fine-chemicals.comsigmaaldrich.comcymitquimica.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(3,6-dimethyl-2-nitrophenyl)methanol

InChI

InChI=1S/C9H11NO3/c1-6-3-4-7(2)9(10(12)13)8(6)5-11/h3-4,11H,5H2,1-2H3

InChI Key

IBMQDPKHBBBMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])CO

Origin of Product

United States

Synthetic Methodologies for 3,6 Dimethyl 2 Nitrophenyl Methanol

Direct Synthesis Strategies

Direct synthesis strategies for (3,6-Dimethyl-2-nitrophenyl)methanol (B6265902) primarily involve the reduction of a carboxylic acid precursor or the strategic interconversion of functional groups on a pre-existing substituted benzene (B151609) ring.

Reduction of Carboxylic Acid Precursors (e.g., 2,6-Dimethyl-3-nitrobenzoic acid)

A prominent and well-documented method for the direct synthesis of this compound is the reduction of 2,6-dimethyl-3-nitrobenzoic acid. This transformation can be efficiently carried out using a borane-tetrahydrofuran (B86392) complex (BH3-THF).

In a typical procedure, a solution of 2,6-dimethyl-3-nitrobenzoic acid in anhydrous tetrahydrofuran (B95107) is treated with a borane-tetrahydrofuran complex under an inert atmosphere, such as dry argon. The reaction mixture is then heated to drive the reduction. Following the reaction, the excess borane (B79455) is quenched, typically with the careful addition of water. Standard work-up procedures, including extraction with an organic solvent like methylene (B1212753) chloride and purification, yield the desired this compound. This method is advantageous due to the selective reduction of the carboxylic acid group in the presence of the nitro group.

Table 1: Reaction Parameters for the Reduction of 2,6-Dimethyl-3-nitrobenzoic acid

ParameterValue
Starting Material 2,6-Dimethyl-3-nitrobenzoic acid
Reagent Borane-tetrahydrofuran complex (1 M solution in THF)
Solvent Anhydrous Tetrahydrofuran
Atmosphere Dry Argon
Reaction Temperature 60°C
Reaction Time Approximately 18 hours
Work-up Addition of water, extraction with methylene chloride

Functional Group Interconversion Approaches on Substituted Benzenes

Multi-Step Synthesis via Intermediate Derivatization

Multi-step syntheses offer a versatile platform for constructing complex molecules like this compound from simpler, more readily available starting materials. These approaches often involve the sequential modification of functional groups on an aromatic scaffold.

Transformations from Related Methyl-Substituted Nitrophenols or Nitrotoluenes

A plausible multi-step synthesis could commence with a suitable methyl-substituted nitrotoluene, such as 2,6-dimethyl-3-nitrotoluene. This precursor could first undergo a benzylic halogenation, for example, using N-bromosuccinimide (NBS) under radical initiation conditions, to introduce a bromine atom at one of the methyl groups. The resulting benzyl (B1604629) bromide could then be hydrolyzed to the corresponding benzyl alcohol. While this represents a standard transformation in organic chemistry, specific documented examples for this particular substrate leading to this compound are not extensively reported in the literature.

Another approach could involve the synthesis of 2,6-dimethyl-3-nitrobenzaldehyde (B2496405) as a key intermediate. This aldehyde can then be reduced to the target alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The synthesis of the aldehyde precursor itself can be a multi-step process, potentially starting from 2,6-dimethylaniline.

Aromatic Functionalization with Subsequent Benzylic Oxidation or Reduction

This strategy involves first establishing the required substitution pattern on the aromatic ring, followed by the modification of a benzylic position. For instance, one could envision a synthetic route starting with m-xylene (B151644). Nitration of m-xylene would yield a mixture of isomers, including 2,4-dimethyl-1-nitrobenzene and 2,6-dimethyl-1-nitrobenzene. After separation, the 2,6-dimethyl-1-nitrobenzene could be subjected to a second nitration to introduce the nitro group at the 3-position, although this would likely be challenging due to the directing effects of the existing substituents.

A more controlled approach would be to start with a precursor where the substitution pattern is already established, such as 2,6-dimethyl-3-nitrotoluene. The benzylic methyl group could then be oxidized to a carboxylic acid, which is subsequently reduced to the alcohol as described in section 2.1.1. Benzylic oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. However, these conditions can be harsh and may affect other functional groups.

Catalytic and Green Chemistry Approaches in Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. In the synthesis of this compound, such approaches could be applied to various steps, particularly the reduction of the carboxylic acid or the nitro group.

Catalytic hydrogenation is a powerful and clean reduction method. For the reduction of 2,6-dimethyl-3-nitrobenzoic acid, a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst could potentially be employed. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the carboxylic acid without affecting the nitro group.

From a green chemistry perspective, the use of milder and more sustainable reducing agents is of great interest. While borane-based reagents are effective, they are also pyrophoric and require careful handling. Research into alternative, safer reducing agents is an ongoing area of investigation. Furthermore, the use of greener solvents, such as water or ethanol (B145695), and the development of catalytic processes that minimize waste generation are key principles that could be applied to the synthesis of this compound. For example, catalytic transfer hydrogenation, using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a suitable catalyst, can be a greener alternative to using high-pressure hydrogen gas.

Optimization of Reaction Conditions and Yields for this compound

The successful synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. These parameters influence the reaction rate, yield, and the formation of byproducts. Key factors that are typically optimized include the choice of solvent, reaction temperature, concentration of reactants, and the type of catalyst or reducing agent used.

A crucial step in the synthesis of nitro-substituted benzyl alcohols is often the reduction of a corresponding aldehyde or carboxylic acid derivative. For instance, the reduction of 3,6-dimethyl-2-nitrobenzaldehyde (B6615077) to this compound requires a selective reducing agent that does not affect the nitro group. The choice of reducing agent and the reaction conditions are paramount for achieving a high yield of the desired alcohol.

Systematic studies are conducted to determine the optimal conditions. This involves varying one parameter at a time while keeping others constant and analyzing the product yield and purity. For example, the reaction might be tested with different solvents such as methanol (B129727), ethanol, or tetrahydrofuran to assess the impact on solubility and reactivity. Similarly, the temperature is varied to find a balance between a reasonable reaction rate and the minimization of side reactions.

The following interactive data table summarizes hypothetical research findings from optimization studies for the synthesis of this compound from 3,6-dimethyl-2-nitrobenzaldehyde using a reducing agent.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium BorohydrideMethanol0185
2Sodium BorohydrideMethanol25192
3Sodium BorohydrideEthanol25188
4Sodium BorohydrideTetrahydrofuran25275
5Lithium Aluminium HydrideTetrahydrofuran0160*
6Sodium BorohydrideMethanol500.580**

*Lower yield due to potential over-reduction. **Increased temperature led to faster reaction but also some byproduct formation.

The data indicates that sodium borohydride in methanol at room temperature (25°C) provides the highest yield. The use of a more powerful reducing agent like lithium aluminium hydride can lead to the reduction of the nitro group, thus decreasing the yield of the desired product. Higher temperatures can accelerate the reaction but may also promote the formation of impurities. Therefore, maintaining a controlled temperature is essential for optimal results.

Further optimization could involve adjusting the molar ratio of the reducing agent to the starting material to ensure complete conversion without excessive use of reagents, which would complicate the purification process. The pH of the reaction mixture can also be a critical factor, especially during the work-up procedure, to ensure the stability of the product.

Reactivity Profiles and Mechanistic Investigations of 3,6 Dimethyl 2 Nitrophenyl Methanol

Transformations Involving the Hydroxymethyl (-CH₂OH) Moiety

The hydroxymethyl group is a versatile functional handle that can undergo oxidation, nucleophilic substitution, and rearrangement reactions. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecules.

The primary alcohol of (3,6-dimethyl-2-nitrophenyl)methanol (B6265902) can be oxidized to form the corresponding aldehyde, 3,6-dimethyl-2-nitrobenzaldehyde (B6615077), or further oxidized to the carboxylic acid, 3,6-dimethyl-2-nitrobenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation. A common method for the analogous conversion of 2-nitrotoluene (B74249) to 2-nitrobenzaldehyde (B1664092) involves the use of potassium permanganate (B83412) at low temperatures. prepchem.com This suggests that similar conditions could be applied to oxidize this compound. Another approach is the one-pot conversion of 2-nitrotoluene, a related precursor, which has been optimized for large-scale synthesis. chem-soc.si

More vigorous oxidation is necessary to produce the carboxylic acid derivative. The oxidation of a related compound, 1,3-dimethyl-2-nitrobenzene, to 3-methyl-2-nitrobenzoic acid can be achieved using a metal catalyst in the presence of an oxygen source and an initiator. google.com This method selectively oxidizes one of the methyl groups, and similar principles would apply to the oxidation of the hydroxymethyl group of this compound. 3-Methyl-2-nitrobenzoic acid is noted as a significant intermediate in the fine chemical industry. guidechem.com

Table 1: Oxidation Reactions of this compound Analogs

Starting Material Product Reagents
2-Nitrotoluene 2-Nitrobenzaldehyde Potassium permanganate
1,3-Dimethyl-2-nitrobenzene 3-Methyl-2-nitrobenzoic acid Metal catalyst, O₂, initiator

The hydroxyl group of the hydroxymethyl moiety can be converted into a better leaving group, facilitating nucleophilic substitution. Alternatively, it can act as a nucleophile itself or be deprotonated to form an alkoxide for ether synthesis.

Ether Formation: The synthesis of ethers from alcohols is a well-established transformation. The Williamson ether synthesis, which involves the reaction of an alkyl halide with a sodium alkoxide, is a versatile method for preparing both symmetrical and unsymmetrical ethers. learncbse.in To synthesize an ether from this compound, the alcohol would first be treated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide would then react with an alkyl halide in an S\textsubscript{N}2 reaction to yield the desired ether. For the synthesis of dimethyl ether from methanol (B129727), various solid-acid catalysts can be employed. mdpi.com The dehydration of methanol to form dimethyl ether is also a known process. researchgate.net While direct examples with this compound are not prevalent in the literature, the formation of a dimethylpentafluorophenylsilyl ether derivative has been documented, confirming the capability of the hydroxyl group to undergo etherification. nist.gov

Ester Formation: Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of an acid catalyst. These reactions are fundamental in organic synthesis.

While photochemical rearrangements of o-nitrobenzyl compounds are well-documented, non-photochemical rearrangements are also known to occur under certain conditions. For instance, the treatment of 2-nitrobenzyl alcohol with triflic anhydride leads to a facile conversion to 2-nitrosobenzaldehyde. Such rearrangements often involve intramolecular redox processes. Although specific rearrangement studies on this compound are not detailed in the provided search results, the general reactivity patterns of o-nitrobenzyl alcohols suggest its potential to undergo similar structural reorganizations. Theoretical studies on 2-nitrotoluene, a related structure, have explored the potential energy surface for its isomerization, which proceeds through a cyclization to a 2,1-benzisoxazoline intermediate. researchgate.net

Reactivity of the Nitro (-NO₂) Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into a variety of other nitrogen-containing functional groups.

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing access to anilines and other valuable intermediates. wikipedia.org A wide array of reducing agents can be employed, with the choice of reagent allowing for selective conversion to different functionalities. organic-chemistry.org

Reduction to Amines: The most common transformation of the nitro group is its reduction to a primary amine. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org Chemical reducing agents are also effective, including metals in acidic media (e.g., iron, tin, or zinc in HCl) or metal hydrides, though the latter are less commonly used for aromatic nitro compounds as they can sometimes lead to azo compounds. wikipedia.orgunimi.it The synthesis of the corresponding amine, (2-amino-3,6-dimethylphenyl)methanol, would be a key application of this reaction. The analogous 2-amino-3-methylbenzyl alcohol is a commercially available compound, indicating the feasibility of such reductions. sigmaaldrich.com

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states. For example, reduction with zinc dust and ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org Other reagents, such as tin(II) chloride or chromium(II) chloride, can reduce nitro compounds to oximes. wikipedia.org The reduction of substituted nitro compounds with magnesium in methanol can lead to azoxy compounds, though the reaction can also produce a mixture of azo and azoxy products. researchgate.net

Table 2: Potential Reduction Products of this compound

Product Functional Group Typical Reagents
(2-Amino-3,6-dimethylphenyl)methanol -NH₂ H₂, Pd/C; Fe, HCl
(3,6-Dimethyl-2-(hydroxyamino)phenyl)methanol -NHOH Zn, NH₄Cl
Azoxy/Azo compounds -N=N(O)- / -N=N- Mg, CH₃OH; NaBH₄

Ortho-nitrobenzyl compounds, including this compound, are well-known photolabile protecting groups. rsc.org Upon irradiation with UV light, they undergo an intramolecular redox reaction that leads to the cleavage of the benzylic carbon-oxygen bond, releasing the protected alcohol and forming an o-nitrosobenzaldehyde derivative. nih.govresearchgate.net

The generally accepted mechanism for this photoreaction begins with the photoexcitation of the nitro group. nih.gov The excited nitro group then abstracts a hydrogen atom from the benzylic methylene (B1212753) group, forming an aci-nitro intermediate. nih.gov This is followed by a molecular rearrangement to a benzoisoxazoline derivative, which subsequently cleaves to yield the final products. nih.gov Femtosecond transient absorption studies have been instrumental in probing the excited-state intermediates involved in this process. nih.gov

This photoreactivity is highly valuable in various fields, including polymer science for creating photo-responsive networks and in biology for the light-triggered release of bioactive molecules, often referred to as "caged" compounds. rsc.orgnih.gov The efficiency of the photolysis can be influenced by substituents on the aromatic ring and at the benzylic position. nih.gov Furthermore, the cleavage can be triggered by near-infrared light through a two-photon absorption mechanism, which is advantageous for applications requiring deeper tissue penetration. nih.gov

Photochemical Activation and Photoreactivity Mechanisms

Formation of Aci-Nitro Tautomers

The presence of a nitro group on the aromatic ring introduces the possibility of nitro-aci-nitro tautomerism. researchgate.net This process involves the migration of a proton, typically from an adjacent carbon atom, to one of the oxygen atoms of the nitro group, resulting in the formation of a nitronic acid, or aci-nitro tautomer. For this compound, this tautomerization would likely be initiated by photochemical excitation or under basic conditions.

The generally accepted mechanism for this tautomerism in related ortho-substituted nitroaromatic compounds involves an intramolecular hydrogen shift. researchgate.net Although aci-nitro tautomers are often highly reactive and less stable than their nitro counterparts, their formation is a key step in various photochemical and thermal reactions of nitro compounds. rsc.org Under acidic conditions, the aci-nitro form can become more accessible. rsc.org

Table 1: Comparison of Nitro and Aci-Nitro Tautomers

Feature Nitro Tautomer Aci-Nitro Tautomer (Nitronic Acid)
Functional Group -NO₂ =N(O)OH
Hybridization of N sp² sp²
Key Bonds N-O N=O, N-OH

| Relative Stability | Generally more stable | Generally less stable, more reactive |

Note: This table represents generalized information for nitro compounds and is expected to apply to this compound.

Intramolecular Cyclization and Ring Formation

Ortho-nitrobenzyl alcohols are known to undergo intramolecular cyclization reactions, often induced by light. nih.gov This reactivity is a cornerstone of their use as photolabile protecting groups in organic synthesis. nih.gov The process is typically initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic alcohol.

For this compound, upon UV irradiation, the nitro group would likely abstract a hydrogen atom from the adjacent benzylic methanol group. This would generate a biradical intermediate that can then cyclize. chemrxiv.org Subsequent rearrangement and elimination would lead to the formation of a cyclic product. This light-induced cyclization provides a versatile method for modular functionalization of various molecules. nih.gov

Generation and Characterization of Reactive Radical Intermediates

The photochemistry of nitrotoluene derivatives, which are structurally related to this compound, involves the formation of various reactive radical intermediates. polyu.edu.hk Upon photoexcitation, o-nitrobenzyl compounds can form triplet-state biradicals through intramolecular hydrogen atom transfer. chemrxiv.org

In the case of this compound, it is plausible that irradiation could lead to homolytic cleavage of the C-NO₂ bond, generating a phenyl radical and a nitrogen dioxide radical (•NO₂). researchgate.net Alternatively, radical cations of the molecule could be formed, which may then undergo further fragmentation. researchgate.net The study of such transient species often requires advanced spectroscopic techniques, such as femtosecond pump-probe measurements, to characterize their dynamics. researchgate.net The presence of methyl groups on the aromatic ring could also influence the stability and subsequent reaction pathways of these radical intermediates. Nitro-containing compounds have been utilized in the preparation of various functional groups through radical-initiated pathways. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethyl-Nitrophenyl Core

The dimethyl-nitrophenyl core of this compound possesses distinct electronic properties that dictate its susceptibility to aromatic substitution reactions. The nitro group is a strong electron-withdrawing group and a powerful deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. Conversely, the two methyl groups are electron-donating and activating, directing electrophiles to the ortho and para positions.

Given the substitution pattern of this compound, the positions available for substitution are C4 and C5. The directing effects of the existing substituents are as follows:

Nitro group (at C2): meta-directing to C4.

Methyl group (at C3): ortho-directing to C4 and para-directing to C5.

Methyl group (at C6): ortho-directing to C5.

The combined effect of these groups would likely favor electrophilic substitution at the C4 and C5 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

In contrast, the electron-deficient nature of the aromatic ring, due to the nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, a good leaving group would need to be present on the ring, typically ortho or para to the nitro group. In the parent compound, there is no such leaving group. However, if a derivative were synthesized with a leaving group (e.g., a halide) at a suitable position, the ring would be activated towards nucleophilic attack.

Studies on Reaction Kinetics and Thermodynamics for Key Transformations

The kinetics of intramolecular cyclization of o-nitrobenzyl alcohols are often studied using time-resolved spectroscopy, as these reactions are typically very fast upon photo-initiation. The quantum yields of these reactions are dependent on the solvent and the specific substitution pattern on the aromatic ring.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
ortho-nitrobenzyl alcohol
o-nitrotoluene

Advanced Spectroscopic and Crystallographic Characterization of 3,6 Dimethyl 2 Nitrophenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR and ¹³C NMR data, including chemical shifts, coupling constants, and analysis using two-dimensional NMR techniques (COSY, HSQC, HMBC), are not available in the searched scientific literature and databases for (3,6-Dimethyl-2-nitrophenyl)methanol (B6265902).

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

Specific ¹H NMR chemical shifts and coupling constants for this compound are not documented in the available resources.

¹³C NMR Chemical Shift Assignment and Structural Confirmation

Specific ¹³C NMR chemical shift assignments for this compound are not documented in the available resources.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published studies detailing the use of 2D NMR techniques for the structural elucidation of this compound.

Vibrational Spectroscopy

Detailed FT-IR and Raman spectroscopic data, including functional group identification and vibrational mode analysis, are not available in the searched scientific literature and databases for this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Specific FT-IR absorption frequencies and their corresponding vibrational modes for this compound are not documented in the available resources.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Specific Raman shifts and their assignments for this compound are not documented in the available resources.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis

The electronic absorption spectrum of this compound is primarily dictated by the chromophoric nitro (NO₂) and phenyl (C₆H₅) groups within its structure. Nitroaromatic compounds are known to exhibit distinct absorption bands in the UV-visible region, typically between 200 and 400 nm. rsc.orgiu.edu These absorptions arise from π→π* and n→π* electronic transitions.

The benzene (B151609) ring gives rise to strong π→π* transitions. The presence of substituents—two methyl groups, a nitro group, and a hydroxymethyl group—influences the precise wavelength (λ_max) and intensity (molar absorptivity, ε) of these bands. The nitro group, being a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. iu.edu The electronic interaction between the nitro group and the aromatic ring is a key factor in its spectral properties. chemrxiv.org

Studies on similar nitroaromatic compounds show characteristic absorption patterns. For instance, nitrophenols exhibit absorption bands in the 200–400 nm range. rsc.orgnih.gov The addition of multiple nitro groups to a benzene or toluene (B28343) ring has been observed to cause an increase in intensity and a hypsochromic (blue) shift from approximately 240 nm to 210 nm. iu.edu For this compound, the spectrum is expected to show complex absorption bands due to the combined electronic effects of the activating methyl groups and the deactivating nitro group on the benzene chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength (λ_max) RangeChromophore
π→π210 - 280 nmSubstituted Benzene Ring
n→π300 - 380 nmNitro Group (NO₂)

Note: The exact λ_max values are dependent on the solvent used due to solute-solvent interactions. rsc.orgchemrxiv.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of its elemental composition and the elucidation of its fragmentation pathways under ionization. The molecular formula for this compound is C₉H₁₁NO₃, with a calculated monoisotopic mass of 181.0739 g/mol .

Upon electron ionization (EI), the molecular ion [M]⁺˙ at m/z 181 would be formed. The subsequent fragmentation is influenced by the functional groups present: the alcohol, the nitro group, and the aromatic ring with its methyl substituents.

Key expected fragmentation pathways include:

Alpha-Cleavage: A common pathway for alcohols, involving the cleavage of the bond adjacent to the oxygen atom. libretexts.orgyoutube.com This could lead to the loss of a hydrogen atom to form a stable ion at m/z 180, or the loss of the entire hydroxymethyl radical (•CH₂OH) to form an ion at m/z 150.

Loss of Water: Alcohols readily lose a molecule of water (18 Da) via rearrangement, especially from the molecular ion. libretexts.orgyoutube.com This would produce a fragment ion [M-H₂O]⁺˙ at m/z 163.

Nitro Group Fragmentation: The nitro group can fragment in several ways. A characteristic loss is that of nitric oxide (•NO, 30 Da) to yield a fragment at m/z 151, or nitrogen dioxide (•NO₂, 46 Da) to give a fragment at m/z 135. youtube.com The loss of an oxygen atom to form an [M-O]⁺˙ ion at m/z 165 is also possible.

Benzylic Cleavage: The cleavage of the C-C bond between the ring and the methanol (B129727) group can lead to the formation of a dimethylnitrophenyl cation at m/z 150.

A proposed fragmentation scheme leads to several characteristic ions that would be observed in the mass spectrum.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (predicted)Ion FormulaDescription of Loss
181[C₉H₁₁NO₃]⁺˙Molecular Ion
164[C₉H₁₀NO₂]⁺Loss of •OH
163[C₉H₉NO₂]⁺˙Loss of H₂O
151[C₉H₁₁O₂]⁺Loss of •NO
150[C₈H₈NO₂]⁺Loss of •CH₂OH
135[C₉H₁₁O]⁺Loss of •NO₂

Solid-State Structural Analysis: X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, a detailed analysis can be performed by examining a closely related analogue, (2-Methyl-3-nitrophenyl)methanol (C₈H₉NO₃), whose crystal structure has been determined. nih.gov This analogue provides significant insight into the likely molecular geometry, conformation, and intermolecular interactions.

Determination of Molecular Conformation and Geometry

The crystal structure of the analogue (2-Methyl-3-nitrophenyl)methanol reveals key geometric features that are expected to be conserved. nih.gov The asymmetric unit contains two crystallographically independent molecules, indicating the possibility of slight conformational differences in the crystal lattice. nih.gov

The central benzene ring is planar, as expected. The substituents (methyl, nitro, and hydroxymethyl groups) lie close to the plane of the ring, though slight deviations are typical. The orientation, or torsion angle, of the nitro group and the hydroxymethyl group relative to the aromatic ring is a critical conformational parameter. In nitroaromatic compounds, the nitro group is often twisted slightly out of the plane of the benzene ring. The conformation of the hydroxymethyl group is also flexible, defined by the torsion angle around the C(aryl)-C(methylene) bond.

Table 3: Representative Bond Lengths and Angles from Analogue (2-Methyl-3-nitrophenyl)methanol nih.gov

ParameterAtom 1Atom 2Value (Molecule 1)Value (Molecule 2)
Bond Length (Å) C(aryl)C(methyl)1.505 (4)1.503 (4)
C(aryl)N(nitro)1.472 (3)1.474 (3)
C(aryl)C(methylene)1.508 (4)1.509 (4)
C(methylene)O(hydroxyl)1.426 (3)1.428 (3)
Bond Angle (°) C-C-N121.2 (2)121.3 (2)
C-C-C(methylene)121.4 (2)121.0 (2)
C-C(methylene)-O112.1 (2)111.4 (2)

Data sourced from the crystallographic information file for (2-Methyl-3-nitrophenyl)methanol. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of polar molecules like this compound is governed by a network of intermolecular interactions. The most significant of these is hydrogen bonding involving the hydroxyl group.

In the crystal structure of the analogue (2-Methyl-3-nitrophenyl)methanol, molecules are linked by intermolecular O—H⋯O hydrogen bonds. nih.gov In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor, while one of the oxygen atoms of the nitro group from a neighboring molecule acts as the acceptor. This interaction connects the molecules into chains, which is a common supramolecular motif for molecules containing both hydroxyl and nitro functionalities. nih.gov

Table 4: Hydrogen Bond Geometry in Analogue (2-Methyl-3-nitrophenyl)methanol nih.gov

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1H1AO4(i)0.821.972.725 (3)153
O4H4BO1(ii)0.821.952.706 (3)153

Symmetry codes define the position of the neighboring acceptor molecule. nih.gov

Conformational Dynamics in Crystalline State

The concept of conformational dynamics in the crystalline state refers to the ability of a molecule to adopt different conformations, which can sometimes lead to the formation of different crystal forms, known as polymorphs. For flexible molecules like this compound, the rotation around single bonds, such as the C(aryl)-C(methylene) and C(aryl)-N(nitro) bonds, allows for different spatial arrangements of the substituents.

Studies on other substituted nitrophenyl compounds have revealed the existence of conformational polymorphism, where different crystal structures arise from variations in the torsion angles of the flexible substituent groups. researchgate.net These conformational differences can lead to distinct packing arrangements and intermolecular interactions, resulting in polymorphs with different physical properties such as color, melting point, and solubility. researchgate.net

While no polymorphs of this compound have been reported, the presence of rotatable hydroxymethyl and nitro groups suggests that conformational flexibility exists. The specific conformation adopted in the solid state is a result of the delicate balance between the intramolecular energies of different conformers and the stabilizing intermolecular interactions achieved within the crystal lattice. The observation of two independent molecules in the asymmetric unit of the analogue (2-Methyl-3-nitrophenyl)methanol is itself an indication of low-energy conformational flexibility. nih.gov

Computational Chemistry and Theoretical Studies on 3,6 Dimethyl 2 Nitrophenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Detailed quantum chemical calculations are required to theoretically determine the molecular properties of (3,6-Dimethyl-2-nitrophenyl)methanol (B6265902).

A computational study would first involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. This would provide data on bond lengths, bond angles, and dihedral angles. Conformational analysis would also be necessary to identify different spatial arrangements (conformers) and their relative energies.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is a template. No experimental or calculated data was found.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) - - -
C-N - - -
N-O - - -
C-C (methyl) - - -
C-O (alcohol) - - -

Analysis of the electronic structure would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity and stability. An MEP map would visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 2: Hypothetical Electronic Properties (Note: This table is a template. No calculated data was found.)

Property Value (eV)
HOMO Energy -
LUMO Energy -

NBO analysis would provide insight into the delocalization of electron density within the molecule. This analysis helps to understand hyperconjugative interactions and the stability arising from electron delocalization between occupied and unoccupied orbitals.

Prediction and Simulation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these calculated values with experimentally obtained spectra is a standard method for confirming molecular structures.

Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) (Note: This table is a template. No calculated or experimental NMR data specifically for this compound was found.)

Atom Calculated ¹H Shift Experimental ¹H Shift Calculated ¹³C Shift Experimental ¹³C Shift
Aromatic CH - - - -
CH₂OH - - - -
OH - - - -

Simulation of the vibrational spectra (FT-IR and Raman) allows for the assignment of specific vibrational modes to the observed absorption bands. This correlation helps in understanding the molecule's vibrational behavior and confirming its structural features.

Table 4: Hypothetical Vibrational Frequencies and Assignments (Note: This table is a template. No simulated or experimental vibrational data was found.)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
O-H stretch - - Alcohol
C-H stretch (aromatic) - - Aromatic ring
C-H stretch (aliphatic) - - Methyl/Methanol (B129727) groups
NO₂ stretch (asymmetric) - - Nitro group
NO₂ stretch (symmetric) - - Nitro group
C-N stretch - -

Table 5: Compound Names Mentioned

Compound Name
This compound

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules by calculating vertical excitation energies and oscillator strengths. cecam.orgaps.org This approach extends the ground-state DFT formalism to excited states, providing insights into the electronic transitions that occur when a molecule absorbs light. cecam.org For a molecule like this compound, TD-DFT can elucidate how the arrangement of the dimethyl, nitro, and methanol substituents on the phenyl ring influences its absorption properties.

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. arxiv.org For organic molecules with potential charge-transfer character, such as those containing nitro groups, range-separated hybrid functionals like CAM-B3LYP and wB97XD are often employed. qnl.qaacs.org These functionals are designed to provide a more balanced description of both short- and long-range electron-electron interactions, which is crucial for accurately predicting excitation energies. Basis sets like 6-31+G(d) or larger are typically used to provide sufficient flexibility for describing the electron distribution in both ground and excited states. qnl.qa

The surrounding solvent environment can significantly impact the electronic absorption spectrum of a molecule. qnl.qa To account for these effects in theoretical calculations, implicit solvation models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) are commonly used. qnl.qamdpi.com These models approximate the solvent as a continuous dielectric medium, which can be a computationally efficient way to capture the bulk solvent effects on the electronic structure. qnl.qaresearchgate.net

A typical TD-DFT calculation for this compound would first involve optimizing the ground-state geometry of the molecule. This optimized structure is then used for the subsequent TD-DFT calculation to determine the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. The results would typically be presented in a table listing the calculated wavelength (λ), the excitation energy (E), the oscillator strength (f), and the major orbital contributions to the transition. The oscillator strength is a theoretical measure of the intensity of the absorption band.

Below is an illustrative data table of what TD-DFT results for this compound in a solvent like ethanol (B145695) might look like, based on studies of similar nitroaromatic compounds.

Excited StateCalculated Wavelength (λ, nm)Excitation Energy (E, eV)Oscillator Strength (f)Major Orbital Contributions
S13503.540.08HOMO -> LUMO (75%), HOMO-1 -> LUMO (15%)
S22954.200.25HOMO -> LUMO+1 (60%), HOMO-2 -> LUMO (25%)
S32604.770.40HOMO-1 -> LUMO+1 (55%), HOMO -> LUMO+2 (30%)

This table is for illustrative purposes and represents typical data obtained from TD-DFT calculations on similar aromatic nitro compounds.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling of reaction pathways is essential for understanding the mechanisms and kinetics of chemical reactions involving this compound. rsc.org Using quantum chemistry methods, it is possible to map out the potential energy surface (PES) for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states. rsc.orgnih.gov

The process typically begins with the identification of a plausible reaction, such as the oxidation of the methanol group or the reduction of the nitro group. The geometries of the reactants, products, and any proposed intermediates are then optimized using a suitable level of theory, often a DFT method like B3LYP with a 6-311++G(d,p) basis set. rsc.org

The search for a transition state (TS) is a critical step. A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy path between reactants and products. Various algorithms are available to locate these structures. Once a potential TS is found, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

The energy difference between the transition state and the reactants defines the activation energy (Ea) of the reaction, a key parameter in determining the reaction rate. researchgate.net By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For more accurate energy calculations, higher-level methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with a complete basis set (CBS) extrapolation are often employed. rsc.org

For instance, a theoretical study on the thermal decomposition of this compound might investigate several initial steps, such as the homolytic cleavage of the C-NO2 bond or an intramolecular hydrogen transfer. The calculated activation energies for each pathway would reveal the most likely initial decomposition step.

Below is a hypothetical data table summarizing the calculated activation energies for two possible competing reaction pathways for a generic reaction involving a substituted nitrophenyl methanol.

Reaction PathwayDescriptionCalculated Activation Energy (Ea, kcal/mol)Relative Gibbs Free Energy of TS (ΔG‡, kcal/mol)
Pathway AIntramolecular H-transfer from methanol to nitro group25.524.8
Pathway BHomolytic cleavage of the C-NO2 bond45.244.1

This table is for illustrative purposes and represents typical data obtained from theoretical modeling of reaction pathways for similar compounds.

Molecular Dynamics Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information on the conformational flexibility and dynamics. youtube.com For a molecule like this compound, which has several rotatable bonds (e.g., C-C, C-O, C-N), MD simulations can be used to explore its conformational ensemble. nih.gov

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules. youtube.com The forces between atoms are calculated using a molecular mechanics force field. The simulation generates a trajectory, which is a series of snapshots of the atomic positions and velocities over time. Analysis of this trajectory can reveal the preferred conformations of the molecule, the barriers to rotation around different bonds, and the timescales of conformational changes. nih.gov

The choice of solvent representation in MD simulations is important. Explicit solvent models, where individual solvent molecules are included in the simulation box, provide a more realistic description of the solvent environment but are computationally more expensive. nih.gov Implicit solvent models, which represent the solvent as a continuum, are computationally faster and can accelerate conformational sampling. nih.gov

By analyzing the distribution of dihedral angles corresponding to the key rotatable bonds in this compound over the course of an MD simulation, a picture of the conformational landscape can be constructed. researchgate.net This can help to identify the most stable conformers and understand how the different functional groups interact with each other and with the surrounding solvent molecules. This information is valuable as the biological activity and chemical reactivity of a molecule can be highly dependent on its conformation. nih.gov

The results of a conformational analysis from an MD simulation are often presented as a population distribution for key dihedral angles. Below is an illustrative table showing hypothetical results for the major conformers of this compound based on the dihedral angle of the C-C-O-H bond of the methanol group.

ConformerDihedral Angle Range (C-C-O-H)Population (%)Relative Free Energy (kcal/mol)
1-60° ± 30°650.00
2180° ± 30°300.85
360° ± 30°52.10

This table is for illustrative purposes and represents typical data that could be obtained from a molecular dynamics simulation and conformational analysis.

Applications of 3,6 Dimethyl 2 Nitrophenyl Methanol in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of reactive functional groups makes (3,6-Dimethyl-2-nitrophenyl)methanol (B6265902) a versatile starting material for the construction of more elaborate molecules. The interplay between the electron-withdrawing nitro group, the electron-donating methyl groups, and the reactive benzylic alcohol allows for a range of chemical transformations.

This compound serves as a foundational building block for creating polysubstituted aromatic compounds. Each functional group on the ring can be selectively modified to introduce new functionalities, making it a key intermediate in multi-step syntheses. For instance, related nitrophenyl methanols are known to be crucial intermediates in the synthesis of complex targets like ergoline (B1233604) derivatives. nih.gov The functional groups on this compound offer several handles for synthetic manipulation:

Oxidation of the Alcohol: The primary alcohol group can be readily oxidized to form the corresponding aldehyde, (3,6-dimethyl-2-nitrophenyl)methanal, or further to a carboxylic acid. These carbonyl compounds are gateways to a vast array of subsequent reactions, including Wittig reactions, reductive aminations, and condensations.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, yielding (2-amino-3,6-dimethylphenyl)methanol. This aniline (B41778) derivative is a precursor for the synthesis of diazonium salts, which can be converted into a wide variety of other functional groups (e.g., halogens, nitriles, hydroxyls) via Sandmeyer-type reactions.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents can guide the introduction of new groups onto the aromatic ring, allowing for the synthesis of highly functionalized benzene (B151609) derivatives.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReagent/ConditionProduct Functional GroupPotential Subsequent Reactions
Hydroxymethyl (-CH₂OH)PCC, DMPAldehyde (-CHO)Wittig, Grignard addition, Imine formation
Hydroxymethyl (-CH₂OH)KMnO₄, Jones reagentCarboxylic Acid (-COOH)Esterification, Amide coupling
Nitro (-NO₂)H₂, Pd/C; or Sn, HClAmine (-NH₂)Diazotization, Acylation

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. Aromatic nitro compounds are frequently employed as starting materials for constructing these ring systems. nih.gov

This compound can be transformed into intermediates suitable for cyclization reactions. For example, after reduction of the nitro group to an amine and oxidation of the alcohol to an aldehyde, the resulting molecule, 2-amino-3,6-dimethylbenzaldehyde, possesses two functional groups ortho to each other. This arrangement is ideal for condensation reactions with various reagents to form fused heterocyclic systems, such as quinolines or quinazolines, which are prevalent scaffolds in pharmacologically active compounds.

Perhaps the most significant application of this compound is in the field of photochemistry, specifically as a precursor to photo-removable protecting groups (PPGs), often called "caging" groups. nih.gov The 2-nitrobenzyl scaffold is one of the most widely used classes of PPGs. wikipedia.org These groups are used to temporarily block a reactive functional group on a molecule, rendering it inert. The protecting group can then be removed with high spatial and temporal precision by irradiation with light, releasing the active molecule on demand. wikipedia.orgnih.gov

The general mechanism for 2-nitrobenzyl-based PPGs involves photochemical excitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct.

The presence of the two methyl groups in this compound can fine-tune the properties of the resulting PPG, such as its absorption wavelength, quantum yield (the efficiency of the release process), and cleavage kinetics. Substituents on the aromatic ring are known to significantly impact these photochemical parameters. wikipedia.orgharvard.edu

Table 2: Comparison of Common Photo-removable Protecting Groups

Protecting GroupTypical Irradiation Wavelength (nm)Key Features
o-Nitrobenzyl (NB)~350The parent system; widely used for alcohols, amines, carboxylates.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~365Increased quantum yield and absorption at longer wavelengths compared to NB. wikipedia.org
p-Hydroxyphenacyl (pHP)300 - 360Reacts via a different mechanism (photo-Favorskii); byproducts are less interfering.
(3,6-Dimethyl-2-nitrophenyl)methylExpected ~350-380Methyl groups can influence solubility and photochemical efficiency.

Future Research Directions and Unexplored Avenues for 3,6 Dimethyl 2 Nitrophenyl Methanol

Novel Synthetic Route Discovery

The efficient and scalable synthesis of (3,6-Dimethyl-2-nitrophenyl)methanol (B6265902) is the gateway to its comprehensive study. While general methods for the synthesis of nitroaromatic compounds are well-established, typically involving nitration of an aromatic precursor, the specific substitution pattern of this target molecule presents challenges in regioselectivity. nih.gov

Future research should focus on developing novel synthetic strategies that offer high yield and purity. One promising avenue is the directed ortho-lithiation of a suitably protected 3,6-dimethylbenzyl alcohol derivative, followed by reaction with a nitrating agent. This approach could provide excellent control over the position of the nitro group. Another area for exploration is the modification of existing precursors. For instance, the oxidation of 2,5-dimethyl-1-nitrobenzene to introduce the hydroxymethyl group at the 2-position could be investigated, although controlling the regioselectivity of such an oxidation would be a key challenge.

Furthermore, flow chemistry methodologies could be explored to optimize reaction conditions for the nitration of 3,6-dimethylbenzyl alcohol, potentially minimizing the formation of unwanted isomers and improving the safety profile of the reaction. A systematic comparison of different synthetic approaches would be invaluable for identifying the most efficient and scalable route.

Potential Synthetic Approach Key Precursor Anticipated Challenges Potential Advantages
Directed ortho-lithiation3,6-dimethylbenzyl alcohol (protected)Protection/deprotection steps, cryogenic conditionsHigh regioselectivity
Oxidation of nitro-precursor2,5-dimethyl-1-nitrobenzeneRegioselective functionalizationReadily available starting material
Flow chemistry nitration3,6-dimethylbenzyl alcoholOptimization of flow parametersImproved safety and scalability

Elucidation of Undiscovered Reactivity Patterns

The photochemical reactivity of ortho-nitrobenzyl compounds is their defining characteristic, proceeding via an intramolecular hydrogen abstraction by the excited nitro group to form an aci-nitro intermediate. rsc.org This intermediate then rearranges to release a protected molecule and form a 2-nitrosobenzaldehyde derivative. The presence of two methyl groups in this compound is expected to significantly influence this reactivity.

Future investigations should aim to elucidate the specific reactivity patterns of this compound. The steric hindrance imposed by the methyl groups could affect the rate and efficiency of the photo-release process. It is conceivable that the methyl groups could either accelerate the reaction by promoting a favorable conformation for hydrogen abstraction or hinder it through steric clash.

Moreover, the potential for novel intramolecular cyclization reactions or rearrangements of the photogenerated intermediates should be explored. The electron-donating nature of the methyl groups could also influence the electronic properties of the excited state and the subsequent reaction pathways. A thorough investigation of its reactivity under various acidic and basic conditions is also warranted, as studies on o-nitrobenzyl alcohol have shown interesting intramolecular interactions and product formation under such conditions. scispace.com

Advanced Time-Resolved Spectroscopic Studies for Mechanistic Depth

To gain a deep understanding of the photochemical and photophysical processes of this compound, advanced time-resolved spectroscopic techniques are indispensable. Techniques such as femtosecond transient absorption and time-resolved infrared (TRIR) spectroscopy can provide detailed insights into the dynamics of the excited states and the formation and decay of transient intermediates. rsc.org

Future research in this area should focus on mapping the complete photochemical reaction pathway, from initial photoexcitation to the final products. By comparing the spectroscopic data of this compound with that of the parent o-nitrobenzyl alcohol and other methylated derivatives, the specific effects of the dimethyl substitution on the excited-state lifetimes, the quantum yields of photoreaction, and the nature of the intermediates can be determined. Such studies would provide a detailed mechanistic understanding that is crucial for the rational design of new photolabile systems with tailored properties. researchgate.net

Spectroscopic Technique Information to be Gained Potential Insights
Femtosecond Transient AbsorptionExcited-state dynamics, formation of early intermediatesInfluence of methyl groups on excited-state lifetime and reaction initiation
Time-Resolved Infrared (TRIR)Vibrational signatures of transient speciesStructural information on the aci-nitro intermediate and other transient species
Quantum Yield MeasurementsEfficiency of the photoreactionQuantification of the impact of dimethyl substitution on photorelease efficiency

Integration into Supramolecular Chemistry and Nanotechnology Applications

The photo-labile nature of the ortho-nitrobenzyl group has been widely exploited in supramolecular chemistry and nanotechnology for the light-triggered assembly and disassembly of structures, surface patterning, and controlled release applications. nih.gov The unique properties of this compound could offer new opportunities in these fields.

Future research should explore the incorporation of this compound as a photo-responsive unit in various molecular and macromolecular architectures. For example, it could be used as a photocleavable linker in self-assembled monolayers (SAMs) on gold surfaces to create light-patternable surfaces for controlling cell adhesion or fabricating microarrays. In supramolecular chemistry, it could be integrated into host-guest systems or molecular machines where its photo-triggered cleavage could induce a specific function.

In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, creating photo-responsive nanocarriers for drug delivery. researchgate.net The steric bulk of the methyl groups might influence the packing of these molecules on nanoparticle surfaces, potentially leading to novel release kinetics. The exploration of its use in the development of photo-responsive polymers and hydrogels is another promising avenue. researchgate.net

Rational Design of Derivatives based on Theoretical Predictions

Computational chemistry offers a powerful tool for the rational design of new molecules with desired properties. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the structural, electronic, and photochemical properties of this compound and its derivatives. nih.gov

A key future research direction is to use computational modeling to guide the synthesis of derivatives with optimized characteristics. For instance, theoretical calculations could predict how the introduction of different substituents on the phenyl ring or at the benzylic position would affect the absorption wavelength, the quantum yield of photocleavage, and the reaction kinetics. This would enable the rational design of new photolabile protecting groups with enhanced efficiency or tailored absorption properties for specific applications.

Furthermore, computational studies can provide insights into the reaction mechanism at an atomistic level, complementing the experimental data from spectroscopic studies. researchgate.net By modeling the potential energy surfaces of the photochemical reactions, a deeper understanding of the factors controlling the reactivity can be achieved, paving the way for the development of the next generation of photo-responsive materials based on the this compound scaffold.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (3,6-Dimethyl-2-nitrophenyl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via sequential nitration and methylation of a pre-functionalized phenylmethanol precursor. For example, nitration of 3,6-dimethylphenylmethanol under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by purification via column chromatography. Reaction optimization should focus on temperature control to avoid over-nitration and solvent selection (e.g., dichloromethane or ethyl acetate) to enhance solubility. Yield improvements may involve catalytic methods or intermediate stabilization using protecting groups for the hydroxyl moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aromatic protons adjacent to nitro and methyl groups will show deshielding (δ 7.5–8.5 ppm). The methyl groups (δ 2.1–2.5 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad) should be identifiable.
  • IR Spectroscopy : Strong absorption bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and hydroxyl stretch (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 211.1 (C₉H₁₁NO₃). Fragmentation patterns should reflect loss of –CH₂OH (Δ m/z 31). Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .

Q. What are the critical safety considerations when handling this compound, given its nitro and aromatic functionalities?

  • Methodological Answer : Nitroaromatic compounds can be sensitizing or explosive under specific conditions. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation (P261 precaution ). Test thermal stability via differential scanning calorimetry (DSC) before scaling up reactions. Store in amber glass at ≤6°C to prevent photodegradation or unintended decomposition .

Advanced Research Questions

Q. How does the steric and electronic environment of the nitro and methyl groups influence the reactivity of this compound in substitution or oxidation reactions?

  • Methodological Answer : The electron-withdrawing nitro group meta to the hydroxyl moiety reduces nucleophilic substitution rates but enhances oxidative stability. Steric hindrance from the 3,6-dimethyl groups may limit access to the aromatic ring in electrophilic reactions. Computational tools (e.g., DFT calculations) can map charge distribution and predict regioselectivity. Experimental validation via competitive reactions with model electrophiles (e.g., bromine or nitronium ion) is recommended .

Q. What strategies can resolve contradictions in spectroscopic data or unexpected reaction outcomes when working with this compound?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR shifts) may arise from solvent effects or tautomerism. Use deuterated solvents for consistent NMR baselines. For unexpected reaction products, employ tandem techniques like LC-MS/MS to trace intermediates. Cross-reference crystallographic data (e.g., X-ray diffraction) to confirm molecular geometry .

Q. How can computational chemistry models predict the interaction of this compound with biological targets, such as enzymes involved in microbial quorum sensing?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model ligand-enzyme binding using the compound’s 3D structure (optimized via Gaussian software). Focus on hydrogen bonding between the hydroxyl/nitro groups and active-site residues (e.g., Ser/Thr in hydrolases). Validate predictions with in vitro enzyme inhibition assays (e.g., PqsD in Pseudomonas aeruginosa quorum sensing ).

Q. In crystallographic studies of this compound derivatives, how do substituent positions affect molecular packing and crystal lattice stability?

  • Methodological Answer : Substituent orientation (e.g., para vs. meta methyl groups) dictates intermolecular interactions like π-π stacking or hydrogen bonding. Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) reveals packing motifs. Compare with analogs like (2,6-Dichloro-3-methylphenyl)methanol, where chlorine atoms enhance lattice stability via halogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.